molecular formula C20H16N4O2 B2943144 1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941990-56-3

1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2943144
M. Wt: 344.374
InChI Key: BZVLCLGQESJQED-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is similar to natural purine . It’s associated with a wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves scaffold hopping and computer-aided drug design . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The structure of similar compounds often involves an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include condensation, cyclization, and methylation .

Scientific Research Applications

Synthesis and Chemical Properties

A notable study on the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, which share a similar structural motif with the compound , demonstrates the compound's relevance in the development of new therapeutic agents with favorable cerebral and peripheral effects. This synthesis involves multiple steps including thermal fusion and hydrogenolysis, indicating the complexity and the synthetic versatility of pyrido-pyrimidine derivatives (Furrer, Wágner, & Fehlhaber, 1994).

Pharmacological Potential

Research into compounds with similar structures, such as pyrido-pyrimidine derivatives, has highlighted their potential in pharmacology, including antibacterial, fungicidal activities, and as antagonists for specific receptors. Novel synthesis methods for these compounds further underscore their significance in drug development and the exploration of their pharmacological properties (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Biopharmaceutical Properties

Another study focused on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, providing insights into their biopharmaceutical properties. The research demonstrated a significant variation in their solubility, permeability, and predicted human in vivo clearance values, highlighting the potential for tailored pharmaceutical applications based on these chemical properties (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).

Antimicrobial and Antitumor Activities

Derivatives of pyrido-pyrimidine, such as Schiff bases with certain amino acids, have shown promising results in antibacterial and antitumor testing. The synthesis of these new series demonstrates the compound's versatile framework for developing potential therapeutic agents with significant biological activities (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).

Chemical Characterization and Catalysis

Studies have also explored the structural characterization of similar compounds, revealing their complex chemical behavior and potential applications in catalysis and materials science. For instance, the synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via copper(II)-catalyzed reactions showcases the applicability of these compounds in creating novel materials with unique properties (Liu & Sun, 2012).

Safety And Hazards

The safety and hazards of similar compounds can also vary widely. Some compounds have shown cytotoxic activities against various cell lines .

Future Directions

Research into similar compounds is ongoing, with a focus on their potential as therapeutic agents. For example, CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

properties

IUPAC Name

1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19-18-17(7-4-10-22-18)23(13-15-5-2-1-3-6-15)20(26)24(19)14-16-8-11-21-12-9-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVLCLGQESJQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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